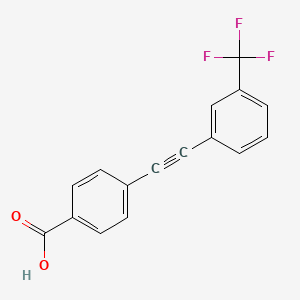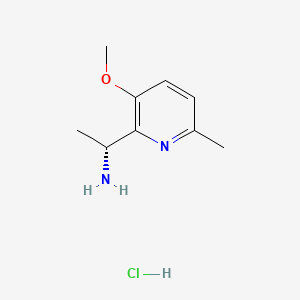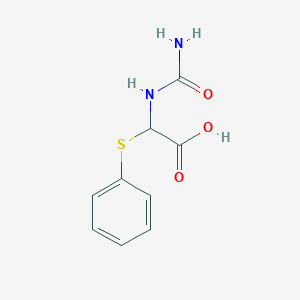![molecular formula C12H16N2O6 B14759474 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-alpha-C-Allyluridine is a biomedical compound known for its ability to counteract RNA viruses by impeding viral duplication. It belongs to the class of ribo-nucleosides and has the molecular formula C12H16N2O6 with a molecular weight of 284.27
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-alpha-C-Allyluridine involves the introduction of an allyl group at the 4’ position of uridine. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and palladium-catalyzed allylation reactions. The reaction conditions typically involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of 4’-alpha-C-Allyluridine may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would likely include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .
Applications De Recherche Scientifique
4’-alpha-C-Allyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties, particularly against RNA viruses.
Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.
Comparaison Avec Des Composés Similaires
4’-C-Methyluridine: Another nucleoside analog with antiviral properties.
2’-C-Methylcytidine: Known for its use in antiviral therapies.
Remdesivir: A well-known antiviral drug that targets RNA-dependent RNA polymerase
Uniqueness: 4’-alpha-C-Allyluridine is unique due to its specific structural modification at the 4’ position, which enhances its antiviral activity compared to other nucleoside analogs. This structural feature allows it to effectively inhibit viral replication, making it a promising candidate for antiviral drug development.
Propriétés
Formule moléculaire |
C12H16N2O6 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1 |
Clé InChI |
NWNCURZHPMUJOS-DTHBNOIPSA-N |
SMILES isomérique |
C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
SMILES canonique |
C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)







![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)





